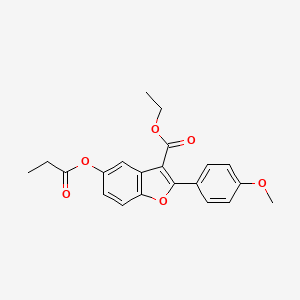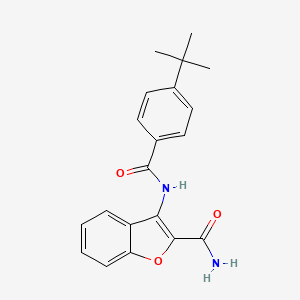
3-(4-(叔丁基)苯甲酰胺基)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide”, also known as TBB, is a widely researched molecule due to its unique properties and potential implications in various fields of research and industry. The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs .
Synthesis Analysis
A highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The molecular formula of “3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide” is C20H20N2O3. The benzofuran scaffold is a heterocyclic motif that consists of a fused benzene and furan ring .Chemical Reactions Analysis
The condensation between sulfonamide 1 was examined in aqueous H2SO4, aqueous acetonitrile, and acetone over an H2SO4 catalyst .Physical and Chemical Properties Analysis
The molecular weight of “3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide” is 336.391.科学研究应用
- 苯并呋喃核心存在于许多生物活性天然产物中,使其成为药物设计的理想骨架 .
- 基于苯并呋喃的药物,如甲氧沙林(用于治疗牛皮癣和湿疹)、胺碘酮(抗心律失常药物)和维拉佐酮(抗抑郁药),证明了这种核心结构在医学中的重要性 .
- 新颖的合成方法,例如涉及 8-氨基喹啉定向 C-H 芳基化和转酰胺化学的方法,可以方便地获得用于药物筛选的各种苯并呋喃衍生物 .
药物化学与药物开发
抗菌特性
抗癌研究
生物活性研究
总之,这种化合物为跨越多个领域的科学探索提供了令人兴奋的途径。 其模块化合成路线和结构多样性使其成为药物化学乃至其他领域的宝贵资产 . 如果你想了解更多关于任何特定方面的详细信息,请随时提问!😊
未来方向
作用机制
Target of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran compounds is also diverse, depending on their specific structure and the biological target they interact with. Some benzofuran compounds are known to inhibit cell growth, suggesting they may interact with targets involved in cell proliferation .
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways, again depending on their specific structure and targets. For example, some benzofuran derivatives have been shown to have anticancer activities, suggesting they may affect pathways involved in cell growth and proliferation .
Result of Action
The result of the action of benzofuran compounds can include effects such as inhibition of cell growth, antimicrobial activity, and antioxidative effects . The specific effects of “3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide” would depend on its specific targets and mode of action.
生化分析
Biochemical Properties
3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound may interact with other biomolecules, such as nuclear receptors and transcription factors, modulating their activity and influencing gene expression.
Cellular Effects
The effects of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can modulate cellular metabolism by affecting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and nuclear receptors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the gradual degradation of its active form, potentially reducing its efficacy. Long-term studies in vitro and in vivo have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing the dosage of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and transferases, which facilitate conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity, while others are inactive and excreted from the body.
Transport and Distribution
The transport and distribution of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues . Additionally, binding proteins such as serum albumin can influence the distribution of the compound within the body, affecting its bioavailability and therapeutic efficacy. The localization and accumulation of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide in target tissues are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of the compound to mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .
属性
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)19(24)22-16-14-6-4-5-7-15(14)25-17(16)18(21)23/h4-11H,1-3H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMWNNKJMFOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
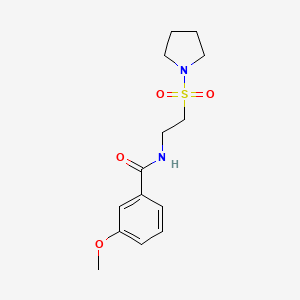
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
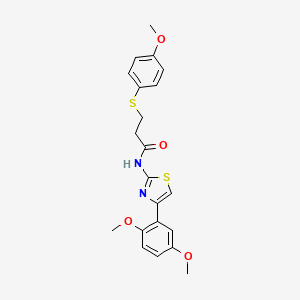
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)
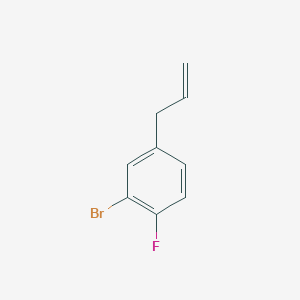


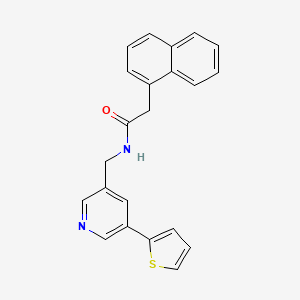
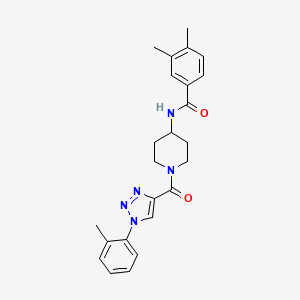
![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)
